β−CFΤ

Descripción general

Descripción

WIN35428 is a novel allosteric modulators of the dopamine transporter (DAT).

Aplicaciones Científicas De Investigación

Dopamine Reuptake Inhibitor

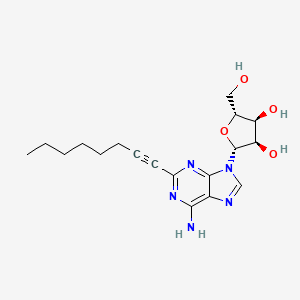

Beta-CFT is a phenyltropane-based dopamine reuptake inhibitor and is structurally derived from cocaine . It is around 3-10x more potent than cocaine and lasts around 7 times longer based on animal studies .

Positive Reinforcer

This drug is known to function as a “positive reinforcer” (although it is less likely to be self-administered by rhesus monkeys than cocaine) .

Mapping Dopamine Transporters

Tritiated CFT is frequently used to map binding of novel ligands to the dopamine transporter (DAT), although the drug also has some serotonin transporter (SERT) affinity . Radiolabelled forms of CFT have been used in humans and animals to map the distribution of dopamine transporters in the brain .

Positron Emission Tomography (PET)

CFT was found to be particularly useful for this application as a normal fluorine atom can be substituted with the radioactive isotope 18 F which is widely used in Positron emission tomography .

Connection to Noncritical String Theories

As an immediate application, we consider the bosonization of matter βγ CFT in the context of full string theory and find the connection to noncritical string theories in the light-cone gauge .

Imaging the Dopamine Transporter (DAT) in Rats

This study compares 2β-carbomethoxy-3β-(4-[18F]fluorophenyl)tropane ([18F]β-CFT) and N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-fluorophenyl)nortropane ([18F]β-CFT-FP) as radiotracers for imaging the dopamine transporter (DAT) in rat .

Propiedades

IUPAC Name |

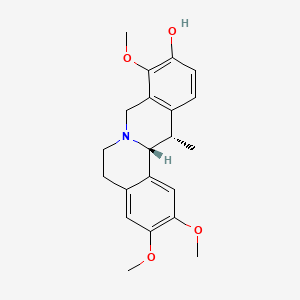

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSLQENMLDRCTO-YJNKXOJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

CAS RN |

50370-56-4 | |

| Record name | Win 35428 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50370-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R-(exo,exo))-3-(4-fluorophenyl)-8-methyl-8- azabicyclo(3.2.1)octane-2-carboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050370564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-2β-Carbomethoxy-3β-(4-fluorophenyl)tropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WIN-35428 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZT6KJ947T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: WIN 35,428 is a potent and selective dopamine transporter (DAT) inhibitor. [, , , ] It binds to the DAT, preventing the reuptake of dopamine from the synapse back into the presynaptic neuron. [, , , , , ] This leads to an increased concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. [, , , , , , , , ]

A: * Molecular Formula: C17H20FNO2* Molecular Weight: 293.34 g/mol [] * Spectroscopic Data: While specific spectroscopic details are not provided in the research, WIN 35,428 is a phenyltropane derivative with a carbomethoxy group at the 2β position and a 4-fluorophenyl group at the 3β position. [, ]

A: The provided research focuses on WIN 35,428's role as a DAT ligand and does not indicate any inherent catalytic properties. [, , , , , , , , ] Its primary application is as a pharmacological tool for investigating dopaminergic neurotransmission and the role of DAT in various neurological and psychiatric conditions. [, , , , , , , , ]

A: While the provided research does not explicitly detail computational chemistry studies on WIN 35,428, it mentions that structural variations of tropane analogs can significantly impact their affinity for different monoamine transporters. [] This suggests that computational modeling and structure-activity relationship (SAR) studies could be valuable for understanding and predicting the binding affinities of WIN 35,428 analogs.

A: Modifications to the WIN 35,428 structure can significantly alter its activity, potency, and selectivity. [, , ] For example, replacing the tropane ring with a piperidine ring significantly reduces binding affinity for the DAT. [] Introducing a hydroxyl or acetoxy group at the 2′ position enhances binding potency compared to cocaine, while an iodo group at the 4′ position decreases it. [] Furthermore, N-substitutions on the tropane nitrogen can impact affinity for the dopamine transporter and muscarinic M1 receptors, affecting its behavioral profile. []

ANone: The research provided does not delve into specific formulation strategies or stability data for WIN 35,428 under various conditions.

ANone: The provided research focuses on the pharmacological and neurochemical aspects of WIN 35,428 and does not provide information on SHE regulations.

A: In vitro studies demonstrate that WIN 35,428 potently inhibits dopamine uptake in rat striatal synaptosomes and transfected cells expressing the human DAT. [, , , ] In vivo studies show that WIN 35,428 increases extracellular dopamine levels in the nucleus accumbens of rats, indicating its ability to enhance dopaminergic neurotransmission in a living brain. [, , ]

ANone: The provided research does not discuss specific resistance mechanisms or cross-resistance profiles for WIN 35,428.

ANone: The research provided primarily focuses on the pharmacological characterization of WIN 35,428 and does not provide detailed information regarding its toxicity or long-term effects.

ANone: The provided research does not mention specific drug delivery or targeting strategies for WIN 35,428.

ANone: Several analytical methods have been employed to characterize and quantify WIN 35,428, including:

- Radioligand binding assays: These assays utilize radiolabeled forms of WIN 35,428, such as [3H]WIN 35,428, to assess its binding affinity for the DAT in various tissues and cell lines. [, , , , , , , , , , , , , ]

- Autoradiography: This technique allows for the visualization and quantification of radioligand binding sites, including those targeted by WIN 35,428, in tissue sections. [, ]

- High-performance liquid chromatography (HPLC): This method separates WIN 35,428 from other compounds in a mixture, allowing for its purification and quantification. [, ]

ANone: The provided research primarily focuses on the pharmacological and neurochemical aspects of WIN 35,428 and does not provide information on its environmental impact or degradation pathways.

ANone: The provided research does not discuss specific studies on the dissolution or solubility of WIN 35,428.

A: The provided research predominantly presents results obtained using established and validated analytical methods, such as radioligand binding assays and autoradiography, without delving into specific validation details. [, , , , , , , , , , , , , ]

ANone: The provided research primarily focuses on the scientific aspects of WIN 35,428 and does not provide information on specific quality control and assurance measures related to its development, manufacturing, or distribution.

ANone: The provided research does not address the immunogenicity or potential immunological responses associated with WIN 35,428.

A: While the research primarily focuses on WIN 35,428's interaction with the dopamine transporter, it acknowledges that structural variations of tropane analogs can influence their affinity for serotonin and norepinephrine transporters. [] This suggests that WIN 35,428 might interact with other monoamine transporters to varying degrees, requiring further investigation.

ANone: The provided research does not mention any specific effects of WIN 35,428 on drug-metabolizing enzymes.

ANone: The provided research focuses on the pharmacological and neurochemical aspects of WIN 35,428 and does not provide information on its biocompatibility or biodegradability.

ANone: Yes, several alternative dopamine transporter inhibitors exist, each with its own pharmacological profile and potential applications. Some examples include:

- Cocaine: A naturally occurring alkaloid with potent DAT inhibitory activity, often used as a reference compound in pharmacological studies. [, , , , , , ]

- RTI-55: A highly potent and selective DAT inhibitor with a long duration of action, making it suitable for studying the long-term effects of DAT blockade. [, , ]

- GBR 12909: A selective DAT inhibitor with high affinity for the transporter, often used in behavioral and neurochemical studies. [, , , , , , ]

ANone: The provided research primarily focuses on the scientific aspects of WIN 35,428 and does not offer specific strategies for its recycling or waste management. As a potent pharmaceutical compound, proper handling, storage, and disposal are crucial to minimize potential environmental or health risks. Consulting relevant safety data sheets and adhering to established laboratory waste management protocols are essential for responsible use and disposal.

ANone: Research on WIN 35,428 can be facilitated by various resources and infrastructure, including:

- Specialized research facilities: Laboratories equipped for neurochemical analysis, cell culture, animal studies, and imaging techniques, such as positron emission tomography (PET), are essential for comprehensive investigation. [, , , , , , , , , ]

- Analytical instruments: Equipment like HPLC systems, liquid scintillation counters, and autoradiography systems are crucial for characterizing, quantifying, and visualizing WIN 35,428 and its effects. [, , , ]

- Biological materials: Access to rodent and human brain tissue, as well as cell lines expressing the DAT, is necessary for conducting in vitro and ex vivo experiments. [, , , , , , , , ]

A: WIN 35,428 emerged as a valuable pharmacological tool in the late 20th century, contributing significantly to our understanding of dopamine transporter function and its role in various neurological and psychiatric conditions. The development and characterization of radiolabeled forms, like [3H]WIN 35,428, were instrumental in facilitating binding studies and enabling the exploration of DAT density and distribution in the brain. [] Moreover, research on WIN 35,428 and its analogs has provided crucial insights into the structural features that govern ligand binding to the DAT, paving the way for the development of more selective and potent DAT inhibitors. [, , ]

ANone: Research on WIN 35,428 extends beyond pharmacology and neuroscience, fostering collaborations and applications across various disciplines, including:

- Medicinal chemistry: SAR studies on WIN 35,428 analogs contribute to the design and development of novel therapeutic agents targeting the DAT for conditions like Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. [, ]

- Imaging sciences: Development of PET radioligands based on the WIN 35,428 scaffold has enabled the in vivo visualization and quantification of DAT availability in the living brain, providing insights into the pathophysiology of various disorders and aiding in the development of novel diagnostic and therapeutic strategies. [, , , , , , ]

- Behavioral neuroscience: WIN 35,428 serves as a vital tool for dissecting the neural circuits and mechanisms underlying complex behaviors, such as reward, motivation, and addiction, by selectively manipulating dopaminergic neurotransmission. [, , , ]

- Psychiatry and psychology: Understanding the role of DAT in modulating dopamine levels and its impact on behavior, cognition, and emotion is crucial for developing effective treatments for conditions like depression, anxiety, and schizophrenia. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline](/img/structure/B1683506.png)

![2-(4-chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B1683508.png)

![4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1683510.png)